7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane
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Overview
Description
7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a bicyclic framework with a sulfonyl group attached to a nitrophenyl moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[420]octane typically involves multiple steps, starting with the preparation of the bicyclic core This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or probes for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The nitrophenyl sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The bicyclic core provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane: can be compared with other bicyclic compounds containing sulfonyl groups, such as:
Uniqueness
The presence of the nitrophenyl group in 7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[420]octane imparts unique electronic and steric properties, distinguishing it from similar compounds
Properties
Molecular Formula |
C12H15N3O4S |
---|---|
Molecular Weight |
297.33 g/mol |
IUPAC Name |
7-(2-nitrophenyl)sulfonyl-3,7-diazabicyclo[4.2.0]octane |
InChI |
InChI=1S/C12H15N3O4S/c16-15(17)11-3-1-2-4-12(11)20(18,19)14-8-9-7-13-6-5-10(9)14/h1-4,9-10,13H,5-8H2 |
InChI Key |
DUUIXIHKLMAEGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1N(C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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